molecular formula C11H14F3N B13032725 (1R)-1-(2,3,4-Trifluorophenyl)pentylamine

(1R)-1-(2,3,4-Trifluorophenyl)pentylamine

Cat. No.: B13032725
M. Wt: 217.23 g/mol
InChI Key: SWCZDWPMNHRIBY-SECBINFHSA-N
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Description

(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and pentylamine.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-Trifluorophenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2,3,4-Trifluorophenyl)pentylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,3,4-Trifluorophenyl)ethylamine
  • (1R)-1-(2,3,4-Trifluorophenyl)propylamine
  • (1R)-1-(2,3,4-Trifluorophenyl)butylamine

Uniqueness

(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is unique due to its specific structural features, such as the length of the pentyl chain and the position of the trifluorophenyl group

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3/t9-/m1/s1

InChI Key

SWCZDWPMNHRIBY-SECBINFHSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CCCCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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